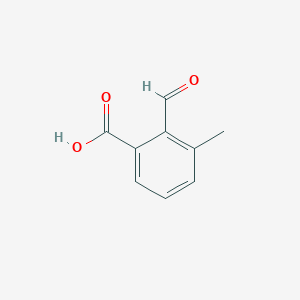
2-Formyl-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-3-methylbenzoic acid is an organic compound with the molecular formula C9H8O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to the benzene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 2-Formyl-3-methylbenzoesäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Formylierung von 3-Methylbenzoesäure unter Verwendung der Vilsmeier-Haack-Reaktion, die N,N-Dimethylformamid (DMF) und Phosphorylchlorid (POCl3) als Reagenzien verwendet. Die Reaktion verläuft typischerweise unter milden Bedingungen und liefert das gewünschte Produkt mit guter Effizienz .
Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Formyl-3-methylbenzoesäure kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Wahl der Reagenzien und Reaktionsbedingungen kann optimiert werden, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Durchflussreaktoren und andere fortschrittliche Technologien können eingesetzt werden, um die Effizienz und Skalierbarkeit des Prozesses zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Formyl-3-methylbenzoesäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carboxylgruppe oxidiert werden.
Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einer Hydroxymethylgruppe (-CH2OH) reduziert werden.
Substitution: Die Methylgruppe kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung durchlaufen.
Häufige Reagenzien und Bedingungen:
Oxidation: KMnO4 in saurem oder neutralem Medium.
Reduktion: NaBH4 in Methanol oder Ethanol.
Substitution: Halogenierung mit Brom (Br2) in Gegenwart eines Katalysators wie Eisen (Fe).
Hauptprodukte:
Oxidation: 2-Formyl-3-methylbenzoesäure kann in 2-Carboxy-3-methylbenzoesäure umgewandelt werden.
Reduktion: Das Produkt ist 2-(Hydroxymethyl)-3-methylbenzoesäure.
Substitution: Produkte umfassen 2-Formyl-3-Brommethylbenzoesäure oder 2-Formyl-3-Nitromethylbenzoesäure, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
2-Formyl-3-methylbenzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle. Es wird zur Herstellung verschiedener Derivate und Zwischenprodukte in der organischen Synthese verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften, untersucht.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Vorläufer für pharmazeutische Verbindungen mit therapeutischen Anwendungen zu untersuchen.
Industrie: Es wird zur Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Formyl-3-methylbenzoesäure hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Formylgruppe kann an nucleophilen Additionsreaktionen teilnehmen, während die Methylgruppe die hydrophoben Wechselwirkungen und die Bindungsaffinität der Verbindung beeinflussen kann.
Ähnliche Verbindungen:
2-Formylbenzoesäure: Fehlt die Methylgruppe, was ihre Reaktivität und Anwendungen beeinflussen kann.
3-Formylbenzoesäure: Die Position der Formylgruppe unterscheidet sich, was zu Variationen im chemischen Verhalten führt.
2-Formyl-5-methylbenzoesäure: Ähnliche Struktur, aber mit der Methylgruppe an einer anderen Position.
Eindeutigkeit: 2-Formyl-3-methylbenzoesäure ist einzigartig aufgrund der spezifischen Positionierung der Formyl- und Methylgruppen am Benzolring.
Wirkmechanismus
The mechanism of action of 2-formyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s hydrophobic interactions and binding affinity.
Vergleich Mit ähnlichen Verbindungen
2-Formylbenzoic acid: Lacks the methyl group, which can affect its reactivity and applications.
3-Formylbenzoic acid: The position of the formyl group differs, leading to variations in chemical behavior.
2-Formyl-5-methylbenzoic acid: Similar structure but with the methyl group at a different position.
Uniqueness: 2-Formyl-3-methylbenzoic acid is unique due to the specific positioning of the formyl and methyl groups on the benzene ring
Eigenschaften
Molekularformel |
C9H8O3 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-formyl-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8O3/c1-6-3-2-4-7(9(11)12)8(6)5-10/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
HAPSIERNKNINQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
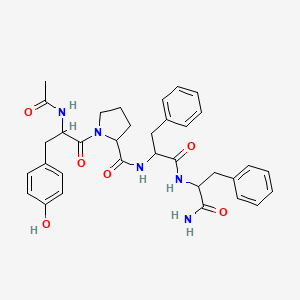
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)
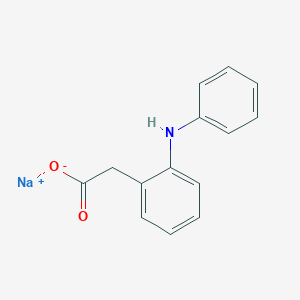
![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)
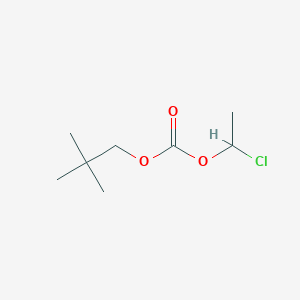
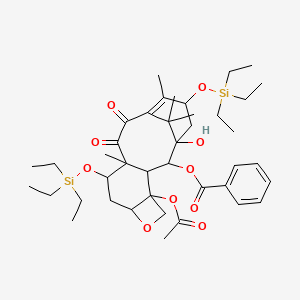
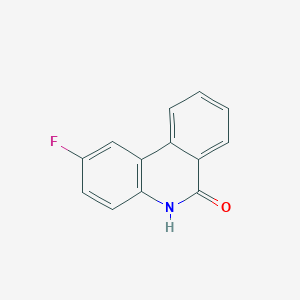
![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)

